molecular formula C19H14F3N3O3 B1681201 T56-LIMKi

T56-LIMKi

Cat. No.: B1681201
M. Wt: 389.3 g/mol
InChI Key: XVOKFRPKSAWELK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T56-LIMKi is a selective inhibitor of LIM kinase 2 (LIMK2), which plays a crucial role in regulating the actin cytoskeleton by phosphorylating and inactivating cofilin, a member of the actin-depolymerizing factor family. This compound has shown potential in inhibiting the growth of various cancer cell lines, including pancreatic cancer, glioblastoma, and neurofibromatosis type 1 associated malignant peripheral nerve sheath tumor cells .

Mechanism of Action

Target of Action

T56-LIMKi is a selective inhibitor of LIMK2 . LIM kinases (LIMKs) are important cell cytoskeleton regulators that play a prominent role in cancer manifestation and neuronal diseases . The LIMK family consists of two homologues, LIMK1 and LIMK2, which differ from one another in expression profile, intercellular localization, and function .

Mode of Action

The main substrate of LIMK is cofilin, a member of the actin-depolymerizing factor (ADF) protein family . When phosphorylated by LIMK, cofilin is inactive . This compound inhibits LIMK2 with high specificity, and shows little or no cross-reactivity with LIMK1 . It decreases phosphorylated cofilin (p-cofilin) levels and thus inhibits growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma .

Biochemical Pathways

The signaling pathways involving LIM kinases for actin filament remodeling are well established . They are downstream effectors of small G proteins of the Rho-GTPases family . Activated LIMKs phosphorylate cofilin, resulting in its inhibition . LIMKs also control microtubule remodeling, independently from actin filament turnover .

Pharmacokinetics

It’s known that the compound can be administered orally

Result of Action

This compound reduces phosphorylated cofilin (p-cofilin) levels and thus inhibits growth of several cancerous cell lines, including those of pancreatic cancer, glioma, and schwannoma . It blocks the phosphorylation of cofilin which leads to actin severance and inhibition of tumor cell migration, tumor cell growth, and anchorage-independent colony formation in soft agar .

Action Environment

The action environment of this compound is largely dependent on the cellular context. For instance, it has been found to reduce the infarction volume by 2 or 3.4 times at 7 or 14 days after photothrombotic stroke . It also rescued morphological changes in the brain (pericellular edema and conversion of nervous interconnective tissue) and reduced the number of pathologically altered cells (pyknotic, hypo-chromic, and hyperchromic cells) . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of T56-LIMKi involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

  • Formation of the isoxazole ring.
  • Introduction of the trifluoromethyl group.
  • Coupling reactions to attach the phenyl and isoxazole moieties.

Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves:

Chemical Reactions Analysis

Types of Reactions: T56-LIMKi undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to more oxidized states.

    Reduction: Reduction of specific functional groups.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions used .

Scientific Research Applications

T56-LIMKi has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the role of LIM kinase 2 in actin cytoskeleton dynamics.

    Biology: Investigated for its effects on cell motility, proliferation, and migration.

    Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in pancreatic cancer, glioma, and schwannoma.

    Industry: Potential applications in drug development and cancer therapy .

Comparison with Similar Compounds

  • TH-257
  • LIJTF500025
  • LIMKi3

Comparison: T56-LIMKi is unique in its high specificity for LIM kinase 2, with little or no cross-reactivity with LIM kinase 1. This specificity makes it a valuable tool for studying the distinct roles of LIM kinase 2 in various cellular processes. Compared to other inhibitors like TH-257, LIJTF500025, and LIMKi3, this compound has shown promising results in reducing tumor size and phosphorylated cofilin levels in preclinical models .

Properties

IUPAC Name

3-methyl-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3/c1-11-8-16(28-25-11)18(27)24-14-6-2-4-12(9-14)17(26)23-15-7-3-5-13(10-15)19(20,21)22/h2-10H,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOKFRPKSAWELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T56-LIMKi
Reactant of Route 2
Reactant of Route 2
T56-LIMKi
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
T56-LIMKi
Reactant of Route 4
Reactant of Route 4
T56-LIMKi
Reactant of Route 5
Reactant of Route 5
T56-LIMKi
Reactant of Route 6
Reactant of Route 6
T56-LIMKi

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.